(2E)-2-cyano-N-(1,1-dioxo-1
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Overview
Description
The compound (2E)-2-cyano-N-(1,1-dioxo-1) is a member of the thiadiazole family, specifically a 1,2,5-thiadiazole 1,1-dioxide. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves the oxidation of thiadiazole rings. Common laboratory oxidants such as hydrogen peroxide or peracids are used to oxidize the sulfur atom in the thiadiazole ring to form the 1,1-dioxide . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of 1,2,5-thiadiazole 1,1-dioxides may involve more scalable and cost-effective methods. One approach is the continuous flow oxidation process, where the thiadiazole precursor is continuously fed into a reactor containing the oxidant. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole 1,1-dioxides undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiadiazole, thiadiazole radical anion.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,5-Thiadiazole 1,1-dioxides have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole 1,1-dioxides varies depending on their application. In biological systems, these compounds can interact with enzymes and proteins, inhibiting their activity. For example, they may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis . In materials science, their unique electronic properties make them suitable for use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole 1,1-dioxide: Similar structure but different electronic properties and reactivity.
Benzothiadiazole 1,1-dioxide: Contains a fused benzene ring, leading to different chemical and physical properties.
Uniqueness
1,2,5-Thiadiazole 1,1-dioxides are unique due to their ability to form stable radical anions and their versatility in undergoing various chemical reactions. Their electronic properties make them particularly valuable in the development of advanced materials for electronic applications .
Properties
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-7-11(6-10-2-1-4-15-8-10)13(17)16-12-3-5-20(18,19)9-12/h1-2,4,6,8,12H,3,5,9H2,(H,16,17)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGECVIEHPBJZ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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